1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
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Overview
Description
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine is a chemical compound belonging to the benzofuran family
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . For instance, some benzofuran compounds have been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in neurotransmission .
Mode of Action
Benzofuran derivatives are known for their versatility in interacting with various biological targets, which could lead to a range of changes in cellular processes .
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives, it can be inferred that multiple pathways could potentially be affected .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to optimize yield and minimize side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the ethanamine group.
Benzofuran-2-yl derivatives: These compounds have similar biological activities but differ in their substitution patterns.
Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine stands out due to its unique combination of the benzofuran core with an ethanamine group, which imparts distinct chemical and biological properties. This combination enhances its potential for therapeutic applications and makes it a valuable compound for further research .
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNWHOLBLSNSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392859 |
Source
|
Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-90-6 |
Source
|
Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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